molecular formula C25H34FN3O6S B14094500 Rosuvastatin isopropyl ester

Rosuvastatin isopropyl ester

Cat. No.: B14094500
M. Wt: 523.6 g/mol
InChI Key: XQQGYTSGPBPAQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rosuvastatin isopropyl ester is a derivative of rosuvastatin, a well-known lipid-lowering agent used to treat hypercholesterolemia and related cardiovascular conditions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rosuvastatin isopropyl ester typically involves the esterification of rosuvastatin with isopropyl alcohol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired ester product .

Industrial Production Methods

Industrial production of this compound follows similar principles but is optimized for large-scale synthesis. This involves the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

Rosuvastatin isopropyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Rosuvastatin isopropyl ester has several scientific research applications:

Mechanism of Action

Rosuvastatin isopropyl ester exerts its effects by inhibiting the enzyme 3-hydroxy-3-methylglutaryl coenzyme A reductase. This enzyme is crucial in the biosynthesis of cholesterol. By inhibiting this enzyme, this compound reduces the production of cholesterol in the liver, leading to lower levels of low-density lipoprotein cholesterol in the bloodstream .

Comparison with Similar Compounds

Similar Compounds

  • Rosuvastatin ethyl ester
  • Rosuvastatin calcium
  • Atorvastatin
  • Simvastatin

Uniqueness

Rosuvastatin isopropyl ester is unique due to its specific ester group, which can influence its pharmacokinetic properties and metabolic stability. Compared to other statins, this compound may offer distinct advantages in terms of absorption, distribution, metabolism, and excretion .

Conclusion

This compound is a compound of significant interest in the fields of chemistry, biology, medicine, and industry

Properties

Molecular Formula

C25H34FN3O6S

Molecular Weight

523.6 g/mol

IUPAC Name

propan-2-yl 7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate

InChI

InChI=1S/C25H34FN3O6S/c1-15(2)23-21(12-11-19(30)13-20(31)14-22(32)35-16(3)4)24(17-7-9-18(26)10-8-17)28-25(27-23)29(5)36(6,33)34/h7-12,15-16,19-20,30-31H,13-14H2,1-6H3

InChI Key

XQQGYTSGPBPAQW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)OC(C)C)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C

Origin of Product

United States

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